molecular formula C25H25N3O B11454872 9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11454872
M. Wt: 383.5 g/mol
InChI Key: AGVGFWUCZCIWPJ-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

The synthesis of 9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst . This method is green, simple, and efficient, providing good to excellent yields of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinazoline ring. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest at the S-phase and promote apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . These effects are mediated through its interaction with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C25H25N3O/c1-3-17-12-14-19(15-13-17)24-23-20(10-7-11-21(23)29)26-25-22(16(2)27-28(24)25)18-8-5-4-6-9-18/h4-6,8-9,12-15,24,26H,3,7,10-11H2,1-2H3

InChI Key

AGVGFWUCZCIWPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(C(=NN24)C)C5=CC=CC=C5

Origin of Product

United States

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